5,7-Dimethoxyflavone (CAS 21392-57-4), also known as chrysin dimethyl ether, is a fully methylated flavone utilized extensively in pharmacological and pharmacokinetic research [1]. Structurally, the methylation of the hydroxyl groups at the 5 and 7 positions fundamentally alters its physicochemical and biological profile compared to standard unmethylated flavonoids . For procurement and assay design, 5,7-dimethoxyflavone is prioritized for its high lipophilicity, resistance to phase II metabolism, and specific binding affinities, acting as a potent inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) and an antagonist of the aryl hydrocarbon receptor (AhR) . These baseline properties make it a critical benchmark compound for in vivo bioavailability models and multidrug resistance (MDR) reversal assays where traditional hydroxylated flavones fail due to rapid degradation.
Selecting generic unmethylated flavonoids, such as chrysin (5,7-dihydroxyflavone), or relying on crude Kaempferia parviflora extracts as substitutes for 5,7-dimethoxyflavone introduces severe reproducibility and metabolic stability issues [1]. In cellular and in vivo models, chrysin undergoes rapid and extensive glucuronidation and sulfation by enterocytes, resulting in extremely poor oral bioavailability and assay degradation [1]. Furthermore, unmethylated analogs exhibit potent off-target effects, such as strong aromatase (CYP19) inhibition, which confounds data in selective AhR or BCRP studies [2]. Procuring high-purity 5,7-dimethoxyflavone ensures a metabolically stable, target-selective probe that maintains sustained intracellular concentrations without the batch-to-batch variability of botanical extracts [1].
The methylation of the 5 and 7 positions provides 5,7-dimethoxyflavone with a massive pharmacokinetic advantage over its unmethylated analog, chrysin. In human intestinal Caco-2 cell models, 5,7-dimethoxyflavone demonstrates a >10-fold higher apical-to-basolateral transport rate [1]. Crucially, while chrysin undergoes extensive sulfation and glucuronidation during transport, 5,7-dimethoxyflavone yields zero phase II metabolites under the same conditions [1].
| Evidence Dimension | Apparent Permeability (P_app) |
| Target Compound Data | 23.3 × 10^-6 cm/s (with zero phase II metabolites detected) |
| Comparator Or Baseline | 2.2 × 10^-6 cm/s (Chrysin, with extensive sulfation/glucuronidation) |
| Quantified Difference | >10-fold higher apical-to-basolateral transport for 5,7-DMF |
| Conditions | Human intestinal Caco-2 cell monolayer model |
Procurement of 5,7-dimethoxyflavone is essential for in vivo or cellular models where sustained intracellular concentration is required without the rapid metabolic degradation seen in unmethylated analogs.
While many flavonoids are known for broad-spectrum enzyme inhibition, 5,7-dimethoxyflavone offers highly specific target engagement by avoiding aromatase (CYP19) inhibition. In recombinant CYP19 fluorescence metabolism assays, chrysin acts as a potent aromatase inhibitor, whereas 5,7-dimethoxyflavone exhibits an extremely poor inhibitory effect, requiring a ~29-fold higher concentration to achieve an IC50 [1].
| Evidence Dimension | Aromatase (CYP19) Inhibition IC50 |
| Target Compound Data | IC50 = 123 μM (Poor inhibition) |
| Comparator Or Baseline | IC50 = 4.2 μM (Chrysin, potent inhibition) |
| Quantified Difference | ~29-fold lower aromatase inhibition for 5,7-DMF |
| Conditions | Recombinant CYP19 fluorescence metabolism assay |
Buyers designing selective AhR or BCRP assays must use 5,7-dimethoxyflavone to avoid the potent off-target endocrine (aromatase) interference inherent to chrysin.
The extreme hydrophobicity of fully methylated flavones typically limits their use in aqueous assays. However, 5,7-dimethoxyflavone demonstrates excellent formulation compatibility with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD). Complexation at a 1:1 mole ratio increases the aqueous solubility of 5,7-dimethoxyflavone by 361.8-fold compared to the free baseline compound, completely overcoming precipitation issues in standard buffer systems [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 1.10 ± 0.04 mg/mL (as 1:1 HPβ-CD complex) |
| Comparator Or Baseline | 0.00304 ± 0.00095 mg/mL (Free 5,7-DMF baseline) |
| Quantified Difference | 361.8-fold increase in aqueous solubility |
| Conditions | Phase solubility dissolution testing in distilled water at 25°C |
Enables the deployment of 5,7-dimethoxyflavone in aqueous-based high-throughput screening and enzymatic assays where raw lipophilic flavonoids typically precipitate.
Due to its >10-fold higher intestinal permeability and complete resistance to glucuronidation and sulfation compared to chrysin, 5,7-dimethoxyflavone is an effective benchmark compound for studying the impact of flavonoid methylation on oral bioavailability. It is heavily utilized in Caco-2 cell transport assays and rodent pharmacokinetic models where maintaining stable, unmetabolized intracellular concentrations is a strict requirement [1].
In toxicology and multidrug resistance (MDR) research, 5,7-dimethoxyflavone serves as a potent inhibitor of BCRP efflux and an antagonist of the aryl hydrocarbon receptor (AhR). Because it exhibits a ~29-fold lower affinity for aromatase (CYP19) compared to unmethylated analogs, researchers procure this compound to isolate AhR or BCRP pathways without confounding off-target endocrine interference[2].
The extreme baseline hydrophobicity of 5,7-dimethoxyflavone makes it an ideal model active pharmaceutical ingredient (API) for developing and validating cyclodextrin-based drug delivery systems. By forming a 1:1 inclusion complex with HPβ-CD, its solubility increases over 360-fold, allowing formulation scientists to deploy it in aqueous enzymatic assays (such as anti-butyrylcholinesterase screening) where raw flavonoids would otherwise precipitate [3].